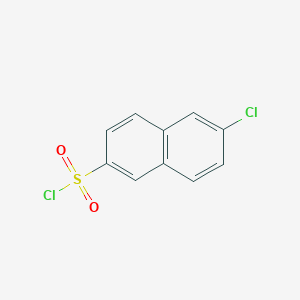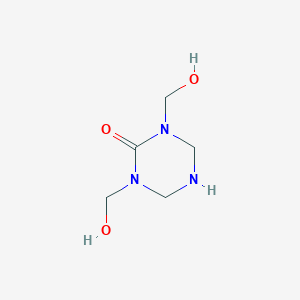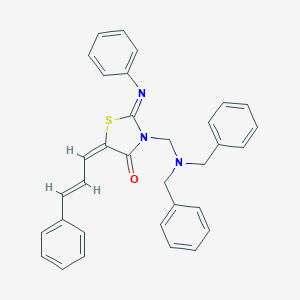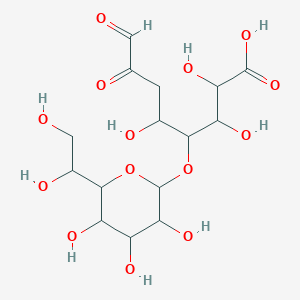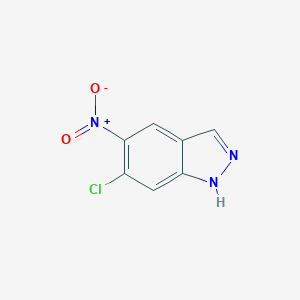
6-Chlor-5-nitro-1H-Indazol
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of 6-Chloro-5-nitro-1H-indazole derivatives can be achieved through a 1,3-dipolar cycloaddition pathway, yielding good yields of 82 to 90% for triazole-1,4 regioisomers (Abdelahi et al., 2021).
- Another pathway involves the reaction of benzylidene tetralones with hydrazine in acetic acid, used for synthesizing substituted benzo[g]indazoles (Cuartas et al., 2019).
Molecular Structure Analysis
- The indazole system in related compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole, is almost planar, indicating a similar structural attribute for 6-Chloro-5-nitro-1H-indazole (Kouakou et al., 2015).
Chemical Reactions and Properties
- 6-Chloro-5-nitro-1H-indazole derivatives have been involved in reactions such as the N-nitroso-directed C-H addition, demonstrating the reactive nature of the nitroso group in these compounds (Chen et al., 2014).
Physical Properties Analysis
- The physical properties of related compounds, such as 1,5-Dinitro-1H-indazole, involve planar molecular structures and weak hydrogen bonding, which could be indicative of the physical properties of 6-Chloro-5-nitro-1H-indazole (Zaleski et al., 1998).
Chemical Properties Analysis
- The chemical properties of related indazole compounds often involve interactions such as hydrogen bonding and π–π stacking, as seen in 2,3-Dimethyl-6-nitro-2H-indazole (Chen et al., 2009). These interactions might be relevant for 6-Chloro-5-nitro-1H-indazole as well.
Wissenschaftliche Forschungsanwendungen
Synthese von Indazol-Derivaten
6-Chlor-5-nitro-1H-Indazol: dient als Schlüsselzwischenprodukt bei der Synthese einer großen Bandbreite an Indazol-Derivaten. Diese Derivate werden durch verschiedene Strategien synthetisiert, darunter Übergangsmetall-katalysierte Reaktionen und reduktive Cyclisierungsreaktionen . Die synthetisierten Indazole finden Anwendung in der medizinischen Chemie, da sie eine Vielzahl pharmakologischer Aktivitäten aufweisen.
Medizinische Chemie
Indazol-Verbindungen, einschließlich derjenigen, die von this compound abgeleitet sind, sind für ihre medizinischen Eigenschaften bekannt. Sie werden bei der Entwicklung von Medikamenten mit antihypertensiven, krebshemmenden, Antidepressiva, entzündungshemmenden und antibakteriellen Eigenschaften eingesetzt . Zum Beispiel können Indazole als selektive Inhibitoren der Phosphoinositid-3-Kinase δ wirken, was für die Behandlung von Atemwegserkrankungen von Bedeutung ist .
Krebsbekämpfende Mittel
Insbesondere wurden Derivate von this compound als potenzielle Krebsbekämpfungsmittel untersucht. Sie werden zur Herstellung von Verbindungen verwendet, die die Tyrosinkinase des Fibroblastenwachstumsfaktorrezeptors (FGFR) hemmen, der eine entscheidende Rolle in der Krebstherapie spielt . Diese Derivate sind von Bedeutung für die Entwicklung zielgerichteter Krebstherapien.
Antimikrobielle Anwendungen
Die antimikrobiellen Aktivitäten von Indazol-Derivaten sind bemerkenswert. Verbindungen, die aus this compound synthetisiert wurden, haben eine moderate bis hohe Aktivität gegen verschiedene Bakterienstämme gezeigt, darunter Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. und Escherichia coli . Dies macht sie wertvoll für die Suche nach neuen antimikrobiellen Medikamenten.
Safety and Hazards
Zukünftige Richtungen
Indazole derivatives, including 6-Chloro-5-nitro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods for these compounds and exploring their diverse pharmacological activities .
Wirkmechanismus
Target of Action
The primary targets of 6-Chloro-5-nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Mode of Action
6-Chloro-5-nitro-1H-indazole interacts with its targets by inhibiting the activity of NOS enzymes . This inhibition results in a decrease in the production of nitric oxide, leading to changes in the signaling pathways that rely on this molecule.
Biochemical Pathways
The inhibition of NOS enzymes affects various biochemical pathways. The most notable effect is the reduction in the production of nitric oxide, which plays a role in numerous physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of this inhibition can vary widely depending on the specific physiological context.
Result of Action
The inhibition of NOS enzymes by 6-Chloro-5-nitro-1H-indazole can lead to a variety of molecular and cellular effects. For example, it can reduce inflammation and pain by decreasing the production of nitric oxide, a molecule that promotes these responses . Additionally, it has been found to inhibit cell growth, particularly in colon and melanoma cell lines .
Action Environment
The action, efficacy, and stability of 6-Chloro-5-nitro-1H-indazole can be influenced by various environmental factors. Furthermore, its solubility is relatively low, but it can dissolve in organic solvents such as chloroform and dichloromethane .
Eigenschaften
IUPAC Name |
6-chloro-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCMKGCWGVSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603781 | |
| Record name | 6-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101420-98-8 | |
| Record name | 6-Chloro-5-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)


